molecular formula C20H26N2O7 B11707244 2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione

2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11707244
M. Wt: 406.4 g/mol
InChI Key: HONJMUOVNUBALW-UHFFFAOYSA-N
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Description

2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a molecular formula of C20H26N2O7 This compound is characterized by the presence of a phthalimide group and a macrocyclic ether-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the following steps:

    Formation of the Phthalimide Group: The initial step involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide group.

    Macrocyclic Ether Formation: The macrocyclic ether-amine structure is synthesized through a series of reactions involving the cyclization of ethylene glycol derivatives with an amine.

    Coupling Reaction: The final step involves coupling the phthalimide group with the macrocyclic ether-amine structure under specific reaction conditions, such as the use of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Oxo derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phthalimide derivatives.

Scientific Research Applications

2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a molecular probe in biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The macrocyclic ether-amine structure allows for specific binding interactions, which can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a phthalimide group with a macrocyclic ether-amine structure

Properties

Molecular Formula

C20H26N2O7

Molecular Weight

406.4 g/mol

IUPAC Name

2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C20H26N2O7/c23-18(15-22-19(24)16-3-1-2-4-17(16)20(22)25)21-5-7-26-9-11-28-13-14-29-12-10-27-8-6-21/h1-4H,5-15H2

InChI Key

HONJMUOVNUBALW-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOCCOCCN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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